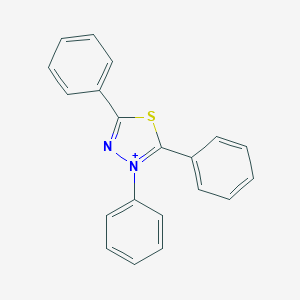

2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium

Description

Overview of N-Heterocyclic Cations and Their Research Significance

Nitrogen-containing heterocyclic compounds are a cornerstone of organic chemistry, forming the structural basis of a vast number of natural products, pharmaceuticals, and functional materials. researchgate.net When these heterocyclic systems bear a positive charge, they are known as N-heterocyclic cations. These species are not merely transient intermediates but are often stable, isolable compounds with distinct chemical and physical properties.

The research significance of N-heterocyclic cations is multifaceted. Their inherent positive charge and often aromatic nature make them valuable as catalysts, ionic liquids, and components in materials science. For instance, certain N-heterocyclic cations are precursors to N-heterocyclic carbenes (NHCs), a class of powerful organocatalysts. The stability and tunable nature of these cations, achieved through substitution on the heterocyclic ring, allow for the fine-tuning of their properties for specific applications. The study of triphenyl-substituted cations, in particular, offers insights into how bulky, aromatic groups influence the steric and electronic environment of the cationic center. nih.gov

Historical Development and Classification of 1,3,4-Thiadiazolium Salts

The history of the 1,3,4-thiadiazole (B1197879) ring system dates back to the late 19th century. The first description of a 1,3,4-thiadiazole was by Fischer in 1882, with further significant contributions from Bush and his colleagues. mdpi.com However, the definitive elucidation of the ring system's nature occurred in 1956. mdpi.com

A particularly interesting subclass of 1,3,4-thiadiazoles is the mesoionic compounds. The first mesoionic 1,3,4-thiadiazole-2-thiolate was reported by Busch and his team in 1895. bu.edu.eg Mesoionic compounds are neutral molecules that possess a five-membered heterocyclic ring with a delocalized sextet of π-electrons and a separation of positive and negative charges that cannot be represented by any single uncharged resonance structure. 1,3,4-Thiadiazolium salts are a key class of these mesoionic compounds. Their synthesis often involves the cyclization of thiohydrazide derivatives. dergipark.org.tr A widely used method for creating the 1,3,4-thiadiazole ring is the acylation of a thiosemicarbazide (B42300), followed by dehydration. mdpi.com

Academic Rationale for Investigating 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium

The specific investigation of this compound is driven by several key academic interests. The presence of three phenyl groups on the 1,3,4-thiadiazolium core provides a model system to study the effects of extensive aromatic substitution on the properties of a mesoionic heterocyclic cation. The steric and electronic influence of these phenyl rings can significantly impact the cation's stability, reactivity, and spectroscopic characteristics.

Furthermore, the synthesis of such fully arylated heterocyclic cations presents a synthetic challenge and offers opportunities to develop novel synthetic methodologies. The study of these compounds contributes to a deeper understanding of the fundamental principles of heterocyclic chemistry, including aromaticity, mesoionic character, and the influence of substituents on chemical behavior. The potential for these highly conjugated cationic systems to exhibit interesting photophysical or electrochemical properties also provides a strong rationale for their investigation.

Detailed Research Findings

While specific experimental data for this compound is not widely published, data for closely related substituted 1,3,4-thiadiazole derivatives can provide insights into its expected characteristics.

Spectroscopic Data

The characterization of novel compounds relies heavily on spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

NMR Spectroscopy: In the ¹³C-NMR spectra of 1,3,4-thiadiazole derivatives, the carbon atoms of the thiadiazole ring typically appear at distinct chemical shifts. For example, in some 2,5-disubstituted 1,3,4-thiadiazoles, the C2 and C5 carbons of the thiadiazole ring have been observed in the regions of 164–166 ppm and 178–181 ppm, respectively. dergipark.org.tr For a compound like 5-(1-Methyl-2-phenylethenyl)-N-[2',4'-dichlorophenyl]-1,3,4-thiadiazol-2-amine, the carbon atom of the thiadiazole ring adjacent to the secondary amine (C11) is shifted downfield due to the electronegative nitrogen and appears between 163.77 and 169.01 ppm, while the other ring carbon (C10) is observed between 159.56 and 162.90 ppm. nih.gov The phenyl carbons would exhibit signals in the aromatic region of the spectrum.

IR Spectroscopy: The IR spectra of 1,3,4-thiadiazole derivatives show characteristic absorption bands. For instance, the IR spectrum of a 2,5-disubstituted 1,3,4-thiadiazole derivative showed strong absorption bands at 1740 cm⁻¹ and 1270 cm⁻¹ corresponding to the C=O and C-O groups of an ester substituent, respectively. mdpi.com For azo dyes derived from 2-amino-5-aryl-1,3,4-thiadiazoles, the IR spectra displayed bands at 3400–3310 cm⁻¹ and 3201–3190 cm⁻¹ attributed to the free amino group. dergipark.org.tr

| Spectroscopic Technique | Expected Observations for this compound |

|---|---|

| ¹H-NMR | Signals in the aromatic region (approx. 7.0-8.5 ppm) corresponding to the protons of the three phenyl rings. |

| ¹³C-NMR | Signals for the C2 and C5 carbons of the thiadiazole ring expected in the downfield region (approx. 160-185 ppm). Multiple signals in the aromatic region for the phenyl ring carbons. |

| IR | Characteristic bands for C=N and C-S stretching within the thiadiazole ring, as well as aromatic C-H and C=C stretching from the phenyl groups. |

Crystallographic Data

In the crystal structure of a 2,3,5-triphenyltetrazolium salt, the five atoms of the tetrazolium ring were found to be coplanar. mdpi.com For 5-arylimino-1,3,4-thiadiazole derivatives, the five-membered 1,3,4-thiadiazole ring also exhibits a planar geometry. It is therefore highly probable that the 1,3,4-thiadiazole ring in this compound is also planar. The phenyl groups would be expected to be twisted out of the plane of the heterocyclic ring to varying degrees due to steric hindrance.

| Parameter | Expected Value/Observation for this compound |

|---|---|

| Crystal System | To be determined by X-ray diffraction analysis. |

| Space Group | To be determined by X-ray diffraction analysis. |

| Key Bond Lengths (Å) | Expected values for C-N, C-S, and C=N bonds within a mesoionic thiadiazolium ring. |

| Key Bond Angles (°) | Internal angles of the five-membered ring and angles involving the phenyl substituents. |

| Dihedral Angles (°) | Angles describing the twist of the phenyl rings relative to the thiadiazole ring. |

Structure

3D Structure

Properties

Molecular Formula |

C20H15N2S+ |

|---|---|

Molecular Weight |

315.4 g/mol |

IUPAC Name |

2,3,5-triphenyl-1,3,4-thiadiazol-3-ium |

InChI |

InChI=1S/C20H15N2S/c1-4-10-16(11-5-1)19-21-22(18-14-8-3-9-15-18)20(23-19)17-12-6-2-7-13-17/h1-15H/q+1 |

InChI Key |

DBSKIUPVDRUNDZ-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Canonical SMILES |

C1=CC=C(C=C1)C2=N[N+](=C(S2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Chemical Reactivity and Mechanistic Investigations of 1,3,4 Thiadiazolium Systems

Electrophilic Reactivity Patterns of the 1,3,4-Thiadiazolium Core

The 1,3,4-thiadiazole (B1197879) ring is generally considered to be electron-deficient, which makes it relatively inert towards electrophilic substitution on the carbon atoms. However, the nitrogen atoms in the 1,3,4-thiadiazolium ring system are nucleophilic centers and are susceptible to electrophilic attack. This reactivity is primarily observed in the parent 1,3,4-thiadiazole compounds, where the lone pair of electrons on the nitrogen atoms can react with electrophiles.

In the case of the 2,3,5-triphenyl-1,3,4-thiadiazol-3-ium cation, the positive charge on the ring significantly deactivates it towards further electrophilic attack. The existing positive charge repels incoming electrophiles, making such reactions energetically unfavorable. However, electrophilic attack can occur on the phenyl substituents, following the general rules of electrophilic aromatic substitution, but this reactivity is not a direct feature of the thiadiazolium core itself.

Nucleophilic Attack Pathways on the Thiadiazolium Ring System

Studies on various 1,3,4-thiadiazolium salts have shown that they readily react with a range of nucleophiles. For instance, treatment of 1,3,4-thiadiazolium salts with strong bases can lead to ring fission. nih.gov Nucleophilic attack by amines has also been observed, leading to ring-opened products or rearrangement to other heterocyclic systems. For example, 2-amino and 2-methylamino-1,3,4-thiadiazoles have been shown to rearrange to triazolinethiones in the presence of methylamine. nih.gov

In the context of this compound, nucleophilic attack is expected to preferentially occur at the C-2 or C-5 positions. The specific outcome of the reaction would depend on the nature of the nucleophile and the reaction conditions.

Table 1: Predicted Reactivity of this compound with Various Nucleophiles

| Nucleophile | Predicted Site of Attack | Potential Product Type |

| Hydroxide (OH⁻) | C-2 or C-5 | Ring-opened product |

| Amines (R-NH₂) | C-2 or C-5 | Ring-opened product or rearranged heterocycle |

| Hydride (H⁻) | C-2 or C-5 | Dihydrothiadiazole derivative |

| Organometallic Reagents (R-MgX, R-Li) | C-2 or C-5 | Substituted dihydrothiadiazole |

Ring Transformation and Rearrangement Mechanisms

The 1,3,4-thiadiazole ring system is known to undergo various ring transformations and rearrangements, often initiated by nucleophilic attack. One of the notable rearrangements is the Dimroth rearrangement. researchgate.net This type of rearrangement involves the transposition of a heteroatom within a heterocyclic ring, leading to an isomeric structure. For 1,3,4-thiadiazoles, this can result in the formation of 1,2,4-triazole derivatives. researchgate.net

Computational Studies on Reaction Energetics and Transition States

Computational chemistry provides a powerful tool for investigating the mechanisms of chemical reactions, including those involving complex heterocyclic systems like 1,3,4-thiadiazolium salts. Density Functional Theory (DFT) calculations, for example, can be employed to model the reaction pathways, determine the energies of reactants, products, and transition states, and thus elucidate the most favorable reaction mechanisms.

While specific computational studies on the this compound cation are limited in the public domain, general computational studies on substituted 1,3,4-thiadiazole derivatives have been conducted. researchgate.net These studies often focus on understanding the electronic structure, aromaticity, and reactivity of the thiadiazole ring.

Theoretical Elucidation of Ring-Opening Metathesis Reactions

Ring-opening metathesis is a powerful reaction in organic synthesis, but its application to aromatic heterocyclic cations like 1,3,4-thiadiazolium is not a well-established area of research. Theoretical studies would be crucial in predicting the feasibility of such reactions.

Computational modeling could be used to investigate the interaction of the this compound cation with various metathesis catalysts. By calculating the reaction energy profiles, it would be possible to determine whether the ring-opening process is thermodynamically and kinetically viable. Factors such as the nature of the substituents on the thiadiazolium ring and the choice of catalyst would be critical parameters to explore in such theoretical investigations. To date, there is a lack of specific theoretical studies focusing on the ring-opening metathesis of this particular thiadiazolium system.

Advanced Spectroscopic and Structural Elucidation of 2,3,5 Triphenyl 1,3,4 Thiadiazol 3 Ium Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Characterization

NMR spectroscopy is a cornerstone in the characterization of organic molecules, providing detailed information about the chemical environment of individual atoms. For the 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium cation, both ¹H and ¹³C NMR, along with two-dimensional techniques, are indispensable for confirming its substitution pattern and electronic structure.

¹H NMR Chemical Shift Analysis and Correlation with Theoretical Predictions

The ¹H NMR spectrum of this compound analogs is expected to be dominated by signals from the aromatic protons of the three phenyl rings. The precise chemical shifts of these protons are influenced by the electronic nature of the positively charged thiadiazolium ring and the position of the phenyl substituent.

In analogous 1,3,4-thiadiazole (B1197879) derivatives, the protons of the phenyl rings typically appear in the region of δ 7.0-8.5 ppm. nih.govnih.gov For the 2,3,5-triphenyl substituted cation, distinct sets of multiplets would be anticipated for the ortho, meta, and para protons of each phenyl group. The phenyl group at the 3-position, being directly attached to the positively charged nitrogen atom, is expected to experience the most significant deshielding effect, leading to downfield shifts for its protons compared to those on the phenyl rings at positions 2 and 5. Theoretical predictions, often employing Density Functional Theory (DFT), can further aid in the precise assignment of these signals by calculating the expected magnetic shielding tensors for each proton.

Table 1: Expected ¹H NMR Chemical Shift Ranges for this compound Analogs

| Proton Environment | Expected Chemical Shift (δ, ppm) | Multiplicity |

| Phenyl Protons (C2-Ph) | 7.20 - 7.80 | Multiplet |

| Phenyl Protons (C3-Ph) | 7.50 - 8.20 | Multiplet |

| Phenyl Protons (C5-Ph) | 7.30 - 7.90 | Multiplet |

Note: These are predicted ranges based on data from analogous structures and theoretical considerations.

¹³C NMR Chemical Shift Analysis and Correlation with Theoretical Predictions

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. For this compound analogs, the key signals are those of the thiadiazole ring carbons (C2 and C5) and the carbons of the three phenyl rings.

The carbons of the thiadiazole ring are expected to be significantly deshielded due to the electron-withdrawing nature of the heteroatoms and the positive charge. In related 1,3,4-thiadiazole systems, these carbons can resonate in the range of δ 140-170 ppm. nih.govnih.gov The phenyl ring carbons will exhibit signals in the aromatic region (δ 120-140 ppm), with the ipso-carbons (the carbons directly attached to the thiadiazole ring) showing distinct chemical shifts. Similar to the proton spectra, the carbons of the phenyl group at the 3-position are anticipated to be the most deshielded. DFT calculations are also valuable in correlating the experimental ¹³C NMR chemical shifts with the predicted electronic structure. researchgate.net

Table 2: Expected ¹³C NMR Chemical Shift Ranges for this compound Analogs

| Carbon Environment | Expected Chemical Shift (δ, ppm) |

| C2 (Thiadiazole Ring) | 155 - 170 |

| C5 (Thiadiazole Ring) | 150 - 165 |

| Phenyl Carbons (C2-Ph) | 125 - 140 |

| Phenyl Carbons (C3-Ph) | 128 - 145 |

| Phenyl Carbons (C5-Ph) | 126 - 142 |

| ipso-Carbons | 130 - 150 |

Note: These are predicted ranges based on data from analogous structures and theoretical considerations.

Advanced 2D NMR Techniques (e.g., HSQC, HMBC)

To unambiguously assign the ¹H and ¹³C NMR signals, two-dimensional (2D) NMR experiments are employed.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates the chemical shifts of directly bonded protons and carbons. It would be instrumental in assigning the signals of the phenyl ring protons to their corresponding carbons.

Heteronuclear Multiple Bond Correlation (HMBC): This technique reveals long-range couplings between protons and carbons (typically over 2-3 bonds). HMBC is particularly powerful for establishing the connectivity between the phenyl rings and the thiadiazole core. For instance, correlations between the ortho-protons of a phenyl ring and the carbon atom of the thiadiazole ring to which it is attached would provide definitive proof of the substitution pattern. In the synthesis and characterization of various 1,3,4-thiadiazole derivatives, 2D NMR techniques have been crucial for structural elucidation. nih.gov

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy provide complementary information regarding the functional groups and electronic transitions within the molecule.

Vibrational Mode Assignment and Theoretical IR Spectra

The IR spectrum of this compound analogs would display characteristic absorption bands corresponding to the vibrational modes of the thiadiazole ring and the phenyl substituents.

Key expected vibrational frequencies include:

C-H stretching (aromatic): Around 3000-3100 cm⁻¹

C=N and C=C stretching (ring): In the region of 1500-1650 cm⁻¹. The C=N stretching of the thiadiazole ring is a characteristic feature.

C-S stretching: Typically observed in the fingerprint region, around 600-800 cm⁻¹.

Aromatic C-H out-of-plane bending: These bands, found between 690 and 900 cm⁻¹, can provide information about the substitution pattern of the phenyl rings.

Theoretical calculations of the IR spectrum can aid in the assignment of these vibrational modes to specific atomic motions within the molecule. researchgate.net

Table 3: Expected IR Absorption Bands for this compound Analogs

| Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | 3000 - 3100 |

| C=N Stretch (Thiadiazole Ring) | 1600 - 1650 |

| Aromatic C=C Stretch | 1450 - 1600 |

| C-S Stretch | 600 - 800 |

| Aromatic C-H Bending | 690 - 900 |

Note: These are predicted ranges based on data from analogous structures.

Electronic Absorption and Emission Properties (UV-Vis)

UV-Vis spectroscopy probes the electronic transitions within a molecule. The 1,3,4-thiadiazole ring system, being a mesoionic and aromatic-like structure, exhibits characteristic electronic absorption properties. nih.govnih.gov The presence of the three phenyl rings in this compound is expected to result in a complex UV-Vis spectrum with multiple absorption bands.

Typically, π → π* and n → π* transitions are observed. The extensive conjugation between the thiadiazole ring and the phenyl substituents would likely lead to absorption maxima in the UV region, potentially extending into the visible range. Computational studies on similar heterocyclic systems have been used to predict and interpret their electronic absorption spectra. nih.gov The emission properties (fluorescence or phosphorescence) would depend on the efficiency of radiative decay from the excited state and would provide further insights into the electronic structure of the molecule.

Table 4: Expected UV-Vis Absorption Maxima for this compound Analogs

| Electronic Transition | Expected Wavelength Range (nm) |

| π → π | 250 - 400 |

| n → π | 350 - 500 |

Note: These are predicted ranges based on data from analogous conjugated heterocyclic systems.

Single-Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Determination

Single-crystal X-ray diffraction (SC-XRD) stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides invaluable insights into the molecular geometry, including bond lengths, bond angles, and the conformation of the molecule. For the analogs of this compound, SC-XRD reveals the intricate details of their solid-state structures.

For instance, in the crystal structure of similar 1,3,4-thiadiazole derivatives, the bond lengths within the heterocyclic ring are indicative of its aromatic character, with C-N and C-S bond distances falling between typical single and double bond lengths. The exocyclic C-N and C-C bonds connecting the phenyl rings to the thiadiazole core exhibit standard single bond characteristics.

| Bond | Typical Length (Å) | Reference Compound |

|---|---|---|

| S1-C2 | ~1.74 | Generic 1,3,4-Thiadiazole |

| C2-N3 | ~1.31 | Generic 1,3,4-Thiadiazole |

| N3-N4 | ~1.38 | Generic 1,3,4-Thiadiazole |

| N4-C5 | ~1.31 | Generic 1,3,4-Thiadiazole |

| C5-S1 | ~1.74 | Generic 1,3,4-Thiadiazole |

| C2-C(phenyl) | ~1.48 | Generic Phenyl-substituted Thiadiazole |

| N3-C(phenyl) | ~1.45 | Generic Phenyl-substituted Thiadiazole |

| C5-C(phenyl) | ~1.48 | Generic Phenyl-substituted Thiadiazole |

| Angle | Typical Angle (°) | Reference Compound |

|---|---|---|

| C5-S1-C2 | ~86 | Generic 1,3,4-Thiadiazole |

| S1-C2-N3 | ~115 | Generic 1,3,4-Thiadiazole |

| C2-N3-N4 | ~112 | Generic 1,3,4-Thiadiazole |

| N3-N4-C5 | ~112 | Generic 1,3,4-Thiadiazole |

| N4-C5-S1 | ~115 | Generic 1,3,4-Thiadiazole |

| S1-C2-C(phenyl) | ~122 | Generic Phenyl-substituted Thiadiazole |

| N3-C2-C(phenyl) | ~123 | Generic Phenyl-substituted Thiadiazole |

| Torsion Angle | Typical Angle (°) | Reference Compound |

|---|---|---|

| C(phenyl)-C2-N3-N4 | Variable (e.g., 20-60) | Generic Phenyl-substituted Thiadiazole |

| C(phenyl)-N3-C2-S1 | Variable (e.g., 20-60) | Generic Phenyl-substituted Thiadiazole |

| C(phenyl)-C5-N4-N3 | Variable (e.g., 20-60) | Generic Phenyl-substituted Thiadiazole |

The arrangement of molecules in the crystal lattice is governed by a network of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. For analogs of this compound, Hirshfeld analysis reveals the nature and relative importance of various non-covalent contacts, such as hydrogen bonds, π-π stacking, and van der Waals forces, which dictate the crystal packing.

In studies of related 1,3,4-thiadiazole derivatives, Hirshfeld surface analysis has shown that hydrogen bonding often plays a significant role in the supramolecular assembly. For example, in the crystal structure of two organic salts based on 1,3,4-thiadiazole derivatives, N—H···S and O—H···O hydrogen-bonding interactions were identified as key contributors to the crystal packing. nih.govresearchgate.net Furthermore, π-π stacking interactions between the aromatic phenyl rings and the thiadiazole core are commonly observed, leading to the formation of one-, two-, or three-dimensional networks. researchgate.net

The Hirshfeld surface mapped over d_norm allows for the visualization of close contacts as red spots. The corresponding 2D fingerprint plots provide a quantitative breakdown of the different types of intermolecular contacts. For phenyl-substituted thiadiazoles, contacts involving hydrogen atoms (H···H, C···H/H···C, and N···H/H···N) typically account for a large percentage of the total surface area, highlighting the importance of van der Waals forces and weak hydrogen bonds in the crystal packing. researchgate.netnih.gov

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an essential analytical technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation pattern upon ionization. For the this compound cation, mass spectrometry would be expected to show a prominent molecular ion peak corresponding to the mass of the cation.

The fragmentation of the 1,3,4-thiadiazole ring and its substituents under mass spectrometric conditions provides a fingerprint that can be used for structural confirmation. While specific mass spectral data for this compound is not detailed in the available literature, the fragmentation of related 1,3,4-thiadiazole derivatives offers valuable insights.

A plausible fragmentation pathway for the this compound cation would likely involve the initial loss of neutral molecules such as benzonitrile (B105546) (C₆H₅CN) or phenylacetylene (B144264) (C₆H₅C₂H) from the thiadiazolium ring. Cleavage of the bonds connecting the phenyl rings to the heterocyclic core would lead to the formation of characteristic phenyl-containing fragment ions. The stability of the resulting fragments often dictates the major fragmentation pathways observed in the mass spectrum. For instance, tandem mass spectrometry of some 1,3,4-thiadiazole derivatives showed that fragmentation often begins with the loss of substituent groups, followed by the degradation of the thiadiazole ring itself, leading to multiple characteristic signals. nih.gov

| m/z (mass-to-charge ratio) | Plausible Fragment Identity | Proposed Neutral Loss |

|---|---|---|

| 315.1 | [C₂₀H₁₅N₂S]⁺ (Molecular Ion) | - |

| 238.1 | [C₁₄H₁₀NS]⁺ | C₆H₅N |

| 212.1 | [C₁₄H₁₀N]⁺ | C₆H₅S |

| 180.1 | [C₁₂H₁₀N]⁺ | C₈H₅S |

| 103.0 | [C₆H₅CN]⁺ | - |

| 77.0 | [C₆H₅]⁺ | - |

Theoretical and Computational Chemistry Studies on 2,3,5 Triphenyl 1,3,4 Thiadiazol 3 Ium Cation

Density Functional Theory (DFT) Investigations of Electronic Structure and Reactivity

DFT has become a powerful tool in quantum chemistry for investigating the electronic structure of molecules. This approach allows for the accurate calculation of various molecular properties that are key to understanding and predicting chemical behavior.

Geometry Optimization and Conformational Analysis

The first step in a computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through geometry optimization, a process that calculates the bond lengths, bond angles, and dihedral angles corresponding to the lowest energy state of the molecule. For a molecule with multiple phenyl rings, like the 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium cation, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers arising from the rotation of the phenyl groups relative to the central thiadiazole ring. The analysis would reveal the most stable conformer and the energy barriers between different conformations.

Frontier Molecular Orbital (FMO) Theory: HOMO-LUMO Energy Gaps and Molecular Stability

Frontier Molecular Orbital (FMO) theory is fundamental to describing chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability; a larger gap generally implies higher stability and lower chemical reactivity. For the this compound cation, FMO analysis would identify the distribution of these orbitals, indicating the most probable sites for nucleophilic and electrophilic attack.

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. It uses a color scale to indicate regions of different electrostatic potential. Typically, red areas signify negative potential (electron-rich regions, prone to electrophilic attack), while blue areas indicate positive potential (electron-poor regions, susceptible to nucleophilic attack). Green areas represent neutral potential. For the titled cation, an MEP map would clearly visualize the electron-rich and electron-deficient zones, providing a guide to its reactive behavior and intermolecular interactions.

Calculation of Spectroscopic Parameters (Theoretical IR, NMR, UV-Vis)

DFT methods can accurately predict various spectroscopic properties. Theoretical calculations of infrared (IR) vibrational frequencies, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C), and electronic transitions (UV-Vis absorption wavelengths) are routinely performed. These calculated spectra can be compared with experimental data to confirm the molecular structure. For the target cation, theoretical spectra would aid in the interpretation of experimental spectroscopic results and provide a deeper understanding of its vibrational and electronic properties.

Thermodynamic Parameter Calculations (e.g., Enthalpy, Gibbs Free Energy)

Computational methods can also be used to calculate important thermodynamic parameters. Based on the vibrational frequency calculations, properties such as enthalpy (H), entropy (S), and Gibbs free energy (G) can be determined at different temperatures. These parameters are essential for understanding the stability of the molecule and for predicting the spontaneity and energy changes of chemical reactions in which it might participate.

While the specific data for this compound cation is not present in the available literature, the application of these computational methodologies to similar heterocyclic systems has been well-documented, demonstrating their utility in modern chemical research. Further experimental and computational work is required to fully characterize this particular compound.

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Properties

Time-Dependent Density Functional Theory (TD-DFT) is a quantum mechanical method used to predict the electronic absorption spectra of molecules. It calculates the energies of electronic transitions from the ground state to various excited states, which correspond to the absorption of light at specific wavelengths.

For the this compound cation, TD-DFT calculations would be instrumental in understanding its photophysical properties. By solving the time-dependent Kohn-Sham equations, one can obtain the vertical excitation energies, oscillator strengths, and the nature of the electronic transitions (e.g., π-π, n-π). These calculations are typically performed using a functional, such as B3LYP, and a suitable basis set, like 6-311++G(d,p), to provide a balance between accuracy and computational cost.

Detailed Research Findings:

For the title cation, it is hypothesized that the main absorption bands would arise from π-π* transitions involving the delocalized electrons of the phenyl rings and the thiadiazolium core. The substitution pattern of the phenyl groups is expected to significantly influence the absorption wavelengths.

Illustrative Data Table:

The following table presents hypothetical TD-DFT calculation results for the this compound cation in a solvent like acetonitrile, illustrating the kind of data that would be generated.

| Transition | Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 3.54 | 350 | 0.45 | HOMO → LUMO (95%) |

| S0 → S2 | 4.13 | 300 | 0.12 | HOMO-1 → LUMO (88%) |

| S0 → S3 | 4.77 | 260 | 0.28 | HOMO → LUMO+1 (75%) |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics, solvation, and transport properties of molecules.

For the this compound cation, MD simulations would be particularly relevant for understanding its behavior in solution. A simulation would typically involve placing the cation in a box of solvent molecules (e.g., water or an organic solvent) and allowing the system to evolve over a period of nanoseconds. This would reveal how the cation interacts with the surrounding solvent molecules, including the formation of solvation shells and hydrogen bonds (if applicable).

Detailed Research Findings:

Although specific MD simulation studies on the this compound cation are not documented, the technique is widely applied to study the behavior of organic cations in various environments. For instance, MD simulations have been used to investigate the solvation and aggregation of similar aromatic cations. These studies often focus on the radial distribution functions (RDFs) to characterize the structure of the solvent around the cation.

Illustrative Data Table:

The following table presents hypothetical data that could be extracted from an MD simulation of the this compound cation in water, illustrating key structural and dynamic properties.

| Property | Value | Description |

| First Solvation Shell Radius (S-atom) | 3.5 Å | The distance from the sulfur atom to the peak of the radial distribution function of water oxygen atoms. |

| Coordination Number (S-atom) | 4.2 | The average number of water molecules in the first solvation shell of the sulfur atom. |

| Phenyl Ring Torsional Angle (average) | 35° | The average dihedral angle between the plane of a phenyl ring and the thiadiazolium ring. |

Quantum Chemical Calculations for Reaction Mechanism Elucidation

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface (PES) of a reaction, these calculations can identify transition states, intermediates, and determine the activation energies, providing a detailed, step-by-step understanding of how a reaction proceeds.

For the this compound cation, quantum chemical calculations could be used to investigate its reactivity towards various nucleophiles or its potential to undergo rearrangement or fragmentation reactions. The calculations would involve locating the geometries of the reactants, products, and transition states, and then calculating their energies to determine the reaction barriers.

Detailed Research Findings:

While there are no specific studies on the reaction mechanisms of the this compound cation, DFT calculations have been extensively used to study the reactivity of other thiadiazole derivatives. For example, such calculations have been employed to understand the mechanisms of cycloaddition reactions, nucleophilic substitution, and ring-opening reactions involving the thiadiazole ring.

For the title cation, it is anticipated that the C2 and C5 positions of the thiadiazolium ring would be susceptible to nucleophilic attack due to the positive charge on the ring. DFT calculations could be used to compare the activation barriers for nucleophilic addition at these two sites, thereby predicting the regioselectivity of such reactions.

Illustrative Data Table:

The following table presents hypothetical results from a DFT study on the reaction of the this compound cation with a generic nucleophile (Nu⁻), illustrating the kind of energetic data that would be obtained. The calculations are assumed to be performed at the B3LYP/6-311+G(d,p) level of theory.

| Reaction Step | Species | Relative Energy (kcal/mol) |

| Reactants | Cation + Nu⁻ | 0.0 |

| Nucleophilic attack at C2 | Transition State 1 (TS1) | +15.2 |

| Intermediate 1 (INT1) | -5.8 | |

| Nucleophilic attack at C5 | Transition State 2 (TS2) | +12.5 |

| Intermediate 2 (INT2) | -8.1 |

Advanced Applications and Future Research Trajectories of Thiadiazolium Salts

Role in Materials Science and Conjugated Systems

The 1,3,4-thiadiazole (B1197879) core is a valuable structural unit in the field of optoelectronic materials, prized for its excellent electron-accepting capabilities, alongside notable thermal and chemical stability. nih.gov These properties make it a desirable component in the design of advanced organic materials. The specific compound, 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium, builds upon this foundation. The presence of three phenyl rings attached to the central thiadiazolium core is expected to significantly enhance thermal stability and introduce a high degree of π-conjugation. This extended conjugation is a critical feature for materials used in organic electronics, as it facilitates charge transport.

The cationic nature of the thiadiazolium ring, combined with the extensive aromatic system provided by the phenyl substituents, suggests potential applications in:

Organic Light-Emitting Diodes (OLEDs): As an electron-transport or host material, leveraging its inherent electron-accepting properties.

Organic Photovoltaics (OPVs): As a component in non-fullerene acceptors, where its electronic characteristics can be tuned.

Sensors: The conjugated system's electronic properties may be sensitive to external stimuli, allowing for the design of chemical sensors.

Research into 1,3,4-thiadiazole derivatives has demonstrated their promise in creating materials with valuable electronic and thermal properties, laying the groundwork for the exploration of triphenyl-substituted salts in these advanced applications. nih.gov

Thiadiazolium Cations as Ligands in Coordination Chemistry

Thiadiazolium salts, including this compound, are precursors to a unique class of ligands known as mesoionic carbenes (MICs), which are a subset of N-heterocyclic carbenes (NHCs). mdpi.comnih.gov NHCs have become a dominant class of ligands in transition metal catalysis due to their strong σ-donating properties and highly tunable steric and electronic environments. researchgate.netnih.gov

The generation of a mesoionic carbene from this compound would involve deprotonation at the C5 position (if a suitable leaving group is not present, though typically these are formed from precursors where the carbene carbon is unsubstituted). However, the general class of 1,3,4-thiadiazolium salts can be deprotonated to form these carbenes. mdpi.com Theoretical and experimental data suggest that MICs are even stronger electron-donating species than classical NHCs, which can lead to more robust and reactive metal complexes. nih.gov

The key features of a ligand derived from this compound would be:

Strong σ-Donation: A characteristic of MICs that enhances the stability and reactivity of the metal center. nih.gov

Significant Steric Bulk: The three phenyl groups would provide a sterically demanding pocket around the metal, influencing the selectivity of catalytic reactions. The tunability of steric hindrance is a crucial aspect of NHC ligand design. nih.gov

Enhanced Stability: Carbene complexes are often less sensitive to air and moisture compared to phosphine-based catalysts, a property that would be beneficial for practical applications. nih.gov

The development of thiazol-2-ylidenes as carbene ligands has demonstrated their potential in catalysis, underscoring the broad interest in developing new NHC scaffolds from heterocyclic salts like thiadiazoliums. nih.gov

Exploration as Advanced Reagents and Catalytic Species in Organic Synthesis

Beyond their role as ligands for transition metals, the carbenes generated from thiadiazolium salts are effective organocatalysts. The chemistry of NHC organocatalysis, which originated with the study of thiamine (B1217682) (a thiazolium salt), is a powerful tool for umpolung (polarity inversion) reactions. nih.govtcichemicals.com

Deprotonation of a 1,3,4-thiadiazolium salt like this compound yields a nucleophilic mesoionic carbene capable of catalyzing a variety of organic transformations. mdpi.comnih.gov These include cornerstone reactions such as:

Benzoin Condensation: The dimerization of aldehydes. researchgate.nettcichemicals.com

Stetter Reaction: The conjugate addition of aldehydes to activated alkenes. tcichemicals.com

The triphenyl substitution pattern of this compound would play a critical role in modulating the catalyst's activity and selectivity. The steric hindrance from the phenyl groups can influence substrate scope and enantioselectivity in asymmetric catalysis. The development of new chiral thiazolium salts is a key area of research for enabling highly enantioselective reactions. nih.govtcichemicals.com The use of these precursors in generating acyl anion equivalents under mild conditions remains a significant advantage of NHC catalysis. tcichemicals.com

| Catalytic Application | Precursor | Active Species | Key Reactions | Reference |

| Organocatalysis | Thiazolium/Triazolium Salts | N-Heterocyclic Carbene (NHC) | Benzoin Condensation, Stetter Reaction | researchgate.nettcichemicals.com |

| Coordination Chemistry | 1,3,4-Thiadiazolium Salts | Mesoionic Carbene (MIC) | Ligands for Transition Metals | mdpi.comnih.gov |

| Asymmetric Catalysis | Chiral Thiazolium Salts | Chiral NHC | Enantioselective Radical Reactions | nih.gov |

Theoretical Design and Prediction of Novel 1,3,4-Thiadiazolium Analogues

Computational chemistry provides powerful tools for the rational design of new chemical entities. nih.gov In the context of 1,3,4-thiadiazole chemistry, in silico methods such as molecular docking, Density Functional Theory (DFT) calculations, and molecular dynamics are widely used to predict the properties and biological activity of novel derivatives. nih.govnih.govresearchgate.net

For a compound like this compound, theoretical studies can be employed to:

Predict Electronic Properties: Calculate the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies to assess its potential for use in electronic materials.

Model Catalytic Intermediates: Investigate the structure and stability of the corresponding mesoionic carbene and its intermediates in catalytic cycles. This can help in understanding reaction mechanisms and designing more efficient catalysts.

Tune Steric and Electronic Parameters: Systematically modify the substitution pattern on the phenyl rings (e.g., adding electron-donating or withdrawing groups) in silico to predict the impact on ligand donor strength or catalytic activity.

Assess Aromaticity and Stability: Computational methods have been used to evaluate the aromaticity of related 1,3,4-thiadiazole systems and their suitability as carbene precursors. mdpi.com

This predictive power accelerates the discovery process, allowing researchers to prioritize the synthesis of the most promising analogues for applications in materials science and catalysis. nih.govnih.gov

Emerging Research Directions in Thiadiazolium Chemistry and its Broader Impact on Heterocyclic Science

The 1,3,4-thiadiazole ring is a versatile and privileged scaffold in chemistry. nih.govnih.gov Its mesoionic character allows derivatives to readily cross biological membranes, contributing to their frequent use in medicinal chemistry. nih.govmdpi.comresearchgate.net The impact of thiadiazolium chemistry extends from medicine to materials and catalysis, with several emerging research directions.

Emerging Research Areas:

Asymmetric Catalysis: The design of new chiral thiadiazolium salts as precursors for highly enantioselective NHC catalysts is a major frontier. nih.gov This involves creating sophisticated catalyst architectures with tunable steric and electronic features.

Advanced Materials: While their potential is recognized, the systematic exploration of 1,3,4-thiadiazolium salts as building blocks for functional organic materials like those used in OLEDs and OPVs is an area ripe for development. nih.gov

Bioisosterism and Drug Design: The 1,3,4-thiadiazole unit is often used as a bioisostere for amide or pyrimidine (B1678525) groups, enhancing metabolic stability while retaining biological function. nih.govnih.gov Future research will continue to exploit this property in the design of novel therapeutics. nih.govmdpi.com

The broader impact of thiadiazolium chemistry on heterocyclic science is significant. It provides access to unique reactive species like mesoionic carbenes, expanding the toolkit available to synthetic chemists. nih.gov Furthermore, the ongoing discovery of the diverse pharmacological activities of its derivatives continues to establish the 1,3,4-thiadiazole core as a fundamental and highly valuable heterocycle in modern chemical research. nih.govmdpi.comnih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for 2,3,5-Triphenyl-1,3,4-thiadiazol-3-ium derivatives, and how can reaction conditions be optimized?

- Methodological Answer : Microwave-assisted synthesis is a key method, offering rapid reaction times (e.g., 5–10 minutes) and improved yields compared to conventional heating. For example, InCl₃-catalyzed alkylation of thiol precursors with halides under basic aqueous conditions (NaOH) achieves >80% yields for triazole-thiadiazole hybrids . Optimization involves adjusting catalyst loading (e.g., 10 mol% InCl₃) and solvent systems (methanol/water mixtures for recrystallization).

Q. How are structural and purity characteristics validated for this compound class?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : To confirm substituent positions and proton environments (e.g., aromatic protons at δ 7.2–8.1 ppm) .

- Elemental analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

- Melting point determination : Sharp melting points (e.g., 210–215°C) indicate purity .

Q. What in vitro assays are suitable for preliminary biological screening?

- Methodological Answer :

- MTT assays : Assess cytotoxicity against HTLV-1-infected (MT2, C91) and non-infected (Jurkat) cell lines, with IC₅₀ values typically <10 µM .

- Fluorescence quenching studies : Evaluate human serum albumin (HSA) binding affinity (e.g., Stern-Volmer constants of ~10⁴ M⁻¹) to predict pharmacokinetics .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced anticancer activity?

- Methodological Answer :

- Substituent modulation : Electron-withdrawing groups (e.g., nitro) on the phenyl ring improve DNA intercalation capacity, as shown by lower IC₅₀ values (e.g., 1.51 µM for 5b vs. 7.70 µM for 5a) .

- Heterocyclic fusion : Triazolo-thiadiazole hybrids (e.g., compound 11c) exhibit dual antifungal and antiproliferative activity due to enhanced π-π stacking with biomolecular targets .

Q. What computational tools are critical for studying protein-ligand interactions of these compounds?

- Methodological Answer :

- Molecular docking (AutoDock/Vina) : Identify binding poses in HSA subdomains (e.g., subdomain IIA with Trp-214 as a key residue) .

- Theoretical DFT calculations : Predict electronic properties (e.g., HOMO-LUMO gaps <3.5 eV correlate with redox activity) .

- Zeta potential measurements : Confirm spontaneous HSA binding (Δζ = −15 mV for 5b) .

Q. How do crystallographic techniques resolve structural ambiguities in thiadiazolium salts?

- Methodological Answer :

- SHELX refinement : Use SHELXL for high-resolution crystal structure determination. For example, C–S bond lengths in thiadiazole cores refine to 1.67–1.72 Å, confirming tautomeric forms .

- Twinned data handling : SHELXPRO’s twin refinement tools (e.g., BASF parameter) resolve overlapping reflections in low-symmetry space groups .

Q. What strategies mitigate conflicting data in biological activity assessments?

- Methodological Answer :

- Dose-response validation : Repeat MTT assays with staggered concentrations (0.1–100 µM) to confirm reproducibility of IC₅₀ trends .

- Control experiments : Compare with known intercalators (e.g., ethidium bromide) in DNA-binding assays to contextualize results .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.